tertiapin-Q

Descripción

Propiedades

Número CAS |

252198-49-5 |

|---|---|

Fórmula molecular |

C106H175N35O24S4 |

Peso molecular |

2452.0 g/mol |

Nombre IUPAC |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

Clave InChI |

GMZAXHIZSCRCHM-MIPBWYARSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |

Apariencia |

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21 |

Origen del producto |

United States |

Foundational & Exploratory

Tertiapin-Q: A Comprehensive Technical Guide to its Structure, Function, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic analogue of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera).[1] this compound was developed to overcome the oxidative instability of the native peptide by substituting the methionine residue at position 13 with a glutamine.[2] This modification enhances its stability and makes it a more reliable tool for research, without altering its biological activity.[2] TPN-Q is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1][3] Its high affinity and selectivity for these channels have made it an invaluable pharmacological tool for elucidating their physiological roles and as a potential therapeutic agent.[4] This guide provides an in-depth overview of the structure, function, and experimental methodologies associated with this compound.

Structure of this compound

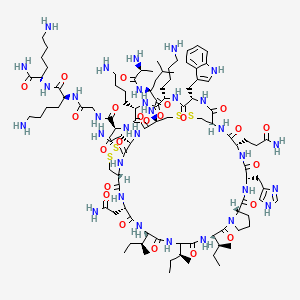

This compound is a 21-amino acid peptide with a molecular weight of approximately 2452 Da.[1] Its primary structure is characterized by the amino acid sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] The peptide's three-dimensional structure is stabilized by two disulfide bridges (Cys3-Cys14 and Cys5-Cys18).[1] Structurally, TPN-Q consists of a C-terminal α-helix and an N-terminal extended region.[5] It is this C-terminal α-helix that is crucial for its interaction with and blockade of potassium channels.[5]

| Property | Value |

| Amino Acid Sequence | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys |

| Molecular Weight | ~2452 Da |

| Disulfide Bridges | Cys3-Cys14, Cys5-Cys18 |

Function and Mechanism of Action

This compound is a potent and selective blocker of a specific subset of potassium channels, playing a crucial role in modulating cellular excitability. Its primary targets are inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated potassium (BK) channels.[1][3]

Inwardly Rectifying Potassium (Kir) Channels

TPN-Q exhibits high affinity for the Kir1.1 (ROMK1) and Kir3.x (GIRK) subfamilies of inwardly rectifying potassium channels.[1] These channels are pivotal in maintaining the resting membrane potential and controlling cellular excitability in various tissues, including the heart, brain, and kidneys.[2] The mechanism of blockade involves the C-terminal α-helix of TPN-Q physically occluding the external pore of the Kir channel, thereby preventing the influx of potassium ions.[6] The interaction is a bimolecular one, with a stoichiometry of one TPN-Q molecule per channel.[5]

Large-Conductance Ca2+-activated Potassium (BK) Channels

In addition to Kir channels, this compound also blocks BK channels in a voltage-, concentration-, and use-dependent manner.[2][3] BK channels are involved in the repolarization phase of the action potential and the afterhyperpolarization, thus regulating neuronal firing patterns.[2] The blockade of BK channels by TPN-Q leads to a prolongation of the action potential duration.[3]

Signaling Pathway of GIRK Channel Modulation

G-protein-coupled inwardly rectifying potassium (GIRK) channels are key effectors of inhibitory neurotransmission. Their activation is initiated by the binding of neurotransmitters (e.g., acetylcholine, GABA, dopamine, opioids, serotonin) to their respective G-protein-coupled receptors (GPCRs).[4] This leads to the dissociation of the heterotrimeric G-protein into Gα-GTP and Gβγ subunits.[7] The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow K+ efflux, which hyperpolarizes the cell membrane and reduces excitability.[7]

Caption: GIRK channel activation by GPCR signaling.

Mechanism of this compound Blockade of Kir Channels

The blockade of Kir channels by this compound is a direct physical occlusion of the ion conduction pathway. The positively charged residues on the C-terminal α-helix of TPN-Q are thought to interact with negatively charged residues in the outer vestibule of the Kir channel pore, effectively plugging it.

Caption: Mechanism of Kir channel blockade by this compound.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of this compound for its primary targets.

| Target Channel | Parameter | Value (nM) | Reference(s) |

| Kir1.1 (ROMK1) | Ki | 1.3 | [1][3] |

| Kir1.1 (ROMK1) | Kd | ~2 | [2][8] |

| Kir3.1/3.4 (GIRK1/4) | Ki | 13.3 | [1][3] |

| Kir3.1/3.4 (GIRK1/4) | Kd | ~8 | [2][8] |

| Kir3.1/3.2 (GIRK1/GIRK2) | Kd | ~270 | [8] |

| BK Channel | IC50 | 5.8 | [2] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies used to study the effects of this compound on Kir channels expressed in Xenopus oocytes.[3][7]

a. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNA for the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2) by in vitro transcription.

-

Inject approximately 50 nl of cRNA solution into each oocyte.

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

b. Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.

-

High Potassium Recording Solution (in mM): 98 KCl, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with KOH.

-

Electrode Filling Solution: 3 M KCl.

c. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the high potassium recording solution.

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit channel currents. A typical protocol to assess TPN-Q block is a voltage ramp from -120 mV to +50 mV over 200 ms.

-

Record baseline currents and then perfuse the chamber with the recording solution containing varying concentrations of this compound (e.g., 1-100 nM).

-

Record currents in the presence of TPN-Q until a steady-state block is achieved.

d. Data Analysis:

-

Measure the current amplitude at a specific negative potential (e.g., -100 mV) before and after TPN-Q application.

-

Calculate the percentage of current inhibition for each TPN-Q concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 or Kd value.

Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the effects of this compound on native potassium channels in DRG neurons.[2][9]

a. DRG Neuron Culture:

-

Isolate DRG from neonatal or adult rodents.

-

Digest the ganglia with collagenase and trypsin to dissociate the neurons.

-

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in a suitable medium.

-

Use the neurons for electrophysiological recordings within 24-48 hours.

b. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

c. Whole-Cell Voltage-Clamp Recording:

-

Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

-

Record baseline currents and then apply this compound via the perfusion system.

-

Record currents in the presence of TPN-Q.

d. Whole-Cell Current-Clamp Recording:

-

Establish a whole-cell configuration as described above.

-

Switch the amplifier to current-clamp mode and record the resting membrane potential.

-

Inject depolarizing current steps to elicit action potentials.

-

Record baseline action potential parameters (e.g., duration, afterhyperpolarization).

-

Apply this compound and record the changes in action potential firing and waveform.[3]

e. Data Analysis:

-

In voltage-clamp experiments, measure the peak outward current at each voltage step before and after TPN-Q application to determine the extent of block.

-

In current-clamp experiments, analyze changes in action potential duration, firing frequency, and the amplitude of the afterhyperpolarization.

Conclusion

This compound is a robust and valuable pharmacological tool for the study of Kir and BK channels. Its enhanced stability compared to the native tertiapin, coupled with its high affinity and selectivity, makes it an ideal probe for investigating the physiological and pathological roles of these important ion channels. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their investigations, ultimately contributing to a deeper understanding of cellular excitability and the development of novel therapeutics.

References

- 1. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 5. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. Characterization of Kir1.1 channels with the use of a radiolabeled derivative of tertiapin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Tertiapin-Q: A Technical Guide to its Origins, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertiapin-Q is a synthetic, 21-amino acid peptide that has emerged as a valuable tool in the study of inward-rectifier potassium (Kir) channels. Derived from a natural toxin found in bee venom, this peptide has been engineered for enhanced stability, making it a robust molecular probe and a potential therapeutic agent. This document provides a comprehensive overview of the origin, chemical synthesis, and biological activity of this compound, with a focus on the technical details relevant to researchers in pharmacology and drug development.

Origin and Development

Tertiapin, the parent molecule of this compound, is a naturally occurring peptide isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of certain types of potassium channels.[1] However, the natural form of tertiapin contains a methionine residue at position 13, which is susceptible to oxidation.[1][2] This oxidation can significantly reduce the peptide's ability to block its target channels, thereby limiting its utility in research and therapeutic development.[1][2][3]

To address this stability issue, a synthetic analog, this compound, was developed.[2][4] In this compound, the methionine at position 13 is replaced with a glutamine residue.[2][5][6] This single amino acid substitution renders the peptide resistant to oxidation without altering its affinity or specificity for its target channels.[2][7] This enhanced stability makes this compound a more reliable and effective tool for studying Kir channels.[1]

Physicochemical Properties and Biological Activity

This compound is a 21-amino acid peptide with two disulfide bridges.[8] Its primary sequence and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys | [9] |

| Molecular Formula | C106H175N35O24S4 | [8][9] |

| Molecular Weight | ~2452 Da | [8][9] |

| Solubility | Soluble in water and saline buffers | [8][9] |

| Purity | Typically >95% (via HPLC) | [9] |

This compound is a high-affinity blocker of several types of inward-rectifier potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1] Its inhibitory activity is summarized in the following table.

| Target Channel | Dissociation Constant (Kd) / IC50 | Reference |

| Kir1.1 (ROMK1) | ~1.3-2 nM (Kd) | [5][6][8][9][10][11] |

| Kir3.1/3.4 (GIRK1/4) | ~8-13.3 nM (Kd) | [5][6][8][9][10][11] |

| Kir3.1/3.2 (GIRK1/2) | ~270 nM (Kd) | [5][6][8][9] |

| BK Channels (KCa1.1) | ~5 nM (IC50) | [5][6][8][9] |

Synthesis of this compound

This compound is chemically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[1] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol is a representative example based on standard Fmoc-SPPS procedures.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold ether and air dry.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase HPLC.

-

-

Folding and Lyophilization:

-

The purified linear peptide is subjected to oxidative folding conditions to form the two disulfide bridges. This typically involves dissolving the peptide at a low concentration in a buffer that promotes disulfide bond formation (e.g., a redox buffer system).

-

The folded this compound is then purified by HPLC and lyophilized to obtain a stable powder.

-

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by physically occluding the pore of the target potassium channels.[1] The C-terminal α-helix of the peptide is thought to insert into the external vestibule of the channel, thereby blocking the passage of potassium ions.[1][7]

Functional Characterization: Two-Electrode Voltage Clamp (TEVC)

The functional effects of this compound on potassium channels are commonly studied using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.[2][3][12]

Experimental Protocol Outline:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific potassium channel subunits of interest (e.g., Kir1.1, Kir3.1/3.4).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit channel currents.

-

This compound is applied to the bath at various concentrations, and the resulting inhibition of the potassium current is measured.

-

-

Data Analysis: The concentration-response data is fitted to determine the IC50 or Kd value for this compound on the specific channel.

Applications in Research and Drug Development

This compound's high affinity and selectivity for specific Kir channels make it an invaluable tool for:

-

Target validation: Elucidating the physiological and pathophysiological roles of Kir channels in various tissues, including the heart, brain, and kidney.

-

Drug screening: Serving as a reference compound in high-throughput screening assays to identify novel modulators of Kir channels.

-

Structure-function studies: Probing the molecular determinants of toxin-channel interactions.

The stability and potent inhibitory activity of this compound also make it an attractive candidate for development as a therapeutic agent for conditions where Kir channel overactivity is implicated, such as certain cardiac arrhythmias.

Conclusion

This compound represents a significant advancement over its natural predecessor, offering researchers a stable and potent tool to investigate the function of inward-rectifier potassium channels. Its well-defined origin, established synthetic route, and potent biological activity underscore its importance in both basic research and the early stages of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. Mechanisms of inward-rectifier K+ channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. rndsystems.com [rndsystems.com]

- 10. This compound | Kir channels Blocker | Hello Bio [hellobio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

Tertiapin-Q: A High-Affinity Blocker of Inwardly Rectifying Potassium (Kir) Channels

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and selective peptide inhibitor of specific subtypes of inwardly rectifying potassium (Kir) channels. Derived from the venom of the European honey bee (Apis mellifera), this compound is a synthetically stabilized analog of tertiapin, where a methionine residue has been replaced with glutamine to prevent oxidation. This modification enhances its stability and makes it a reliable tool for investigating the physiological and pathophysiological roles of Kir channels. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, relevant experimental protocols, and its application in studying Kir channel-mediated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the ion conduction pore of sensitive Kir channels. The peptide's C-terminal α-helix inserts into the external vestibule of the channel, thereby blocking the passage of potassium ions. This blockade is highly potent, with affinities in the nanomolar range for specific Kir channel subtypes. The interaction is a bimolecular reaction with a one-to-one stoichiometry, meaning one this compound molecule binds to and blocks one Kir channel tetramer.[1]

The primary targets of this compound are G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel. GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain. They are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).

Signaling Pathway: GPCR-Mediated GIRK Channel Activation

The activation of GIRK channels is a classic example of a membrane-delimited signaling pathway. The binding of an agonist to a Gi/o-coupled GPCR triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated Gα subunit. This causes the dissociation of the Gα(GTP) and Gβγ subunits. The freed Gβγ dimer then directly binds to the GIRK channel, causing it to open and leading to an outward potassium current, which hyperpolarizes the cell membrane and reduces excitability. This compound blocks this final step by occluding the channel pore.

Quantitative Data and Selectivity Profile

This compound exhibits high affinity for a select group of Kir channels. Its selectivity is a key feature for its use as a pharmacological tool. The following tables summarize the available quantitative data on the inhibitory activity of this compound against various ion channels.

| Channel Subtype | Alternative Name | Species | Ki (nM) | Kd (nM) | IC50 (nM) | Reference(s) |

| Kir1.1 | ROMK1 | Rat | 1.3 | ~2 | - | [2] |

| Kir3.1/3.4 | GIRK1/4 | Rat | 13.3 | ~8 | 1.4 (HL-1 cells) | [2][3] |

| Kir3.1/3.2 | GIRK1/2 | Mouse | - | ~270 | 102 (AtT20 cells) | [3][4] |

| Kir2.1 | IRK1 | - | - | >2000 | >10,000 | [2][5] |

| Kir4.1 | - | - | - | - | >10,000 | [6] |

| Kir6.2/SUR1 | KATP | - | - | - | >10,000 | [6] |

| BK | KCa1.1 | Human | - | - | ~5 | [4] |

Ki (Inhibition constant), Kd (Dissociation constant), and IC50 (Half-maximal inhibitory concentration) values are indicators of inhibitory potency, with lower values indicating higher affinity/potency.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study Kir channel function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the pharmacology of heterologously expressed ion channels.

a) Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 1-2 mg/mL in a calcium-free solution) for 1-2 hours at room temperature with gentle agitation.

-

Manually select healthy oocytes and inject them with 50 nL of cRNA encoding the Kir channel subunits of interest (e.g., Kir1.1 or a combination of Kir3.x subunits) at a concentration of 0.02-1.0 µg/µL.

-

Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-7 days to allow for channel expression.

b) Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a high potassium external solution (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential where the channels are not active (e.g., 0 mV in symmetrical potassium).

-

Apply voltage steps to elicit Kir currents. A typical protocol for Kir1.1 would be to step from a holding potential of 0 mV to various test potentials between -100 mV and +60 mV.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing varying concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50.

Whole-Cell Patch-Clamp of Mammalian Cells

This technique allows for the study of Kir channels in a more physiological cellular environment, either in cell lines expressing recombinant channels or in primary cells.

a) Cell Preparation:

-

Culture HEK293 cells (or another suitable cell line) and transiently or stably transfect them with the cDNA encoding the Kir channel subunits.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment.

b) Electrophysiological Recording:

-

Place a coverslip with adherent cells into a recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Pull patch pipettes from borosilicate glass (resistance 3-5 MΩ) and fill with an internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

-

Approach a cell with the patch pipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV and apply a voltage ramp (e.g., from -120 mV to +60 mV over 500 ms) to elicit Kir currents.

-

Apply this compound via the perfusion system to characterize its inhibitory effects.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific Kir channel.

a) Membrane Preparation:

-

Homogenize cells or tissues expressing the Kir channel of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

b) Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand that binds to the target Kir channel (e.g., a radiolabeled form of a known Kir channel ligand).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using this compound to pharmacologically isolate and characterize GIRK currents in a neuronal context.

Conclusion

This compound is an invaluable pharmacological tool for the study of Kir1.1 and Kir3.x channels. Its high affinity and selectivity, combined with its enhanced stability, make it a superior choice over its native counterpart, tertiapin. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of Kir channels in health and disease, and to aid in the development of novel therapeutics targeting these important ion channels.

References

- 1. Mechanisms of inward-rectifier K+ channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. pnas.org [pnas.org]

Tertiapin-Q: A High-Affinity Probe for Elucidating G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the heart and brain. Their dysfunction is implicated in a range of pathologies, making them a key target for therapeutic intervention. A pivotal tool in the study of these channels is tertiapin-Q, a stable and potent peptide blocker. This guide provides a comprehensive overview of the role of this compound in GIRK channel research, detailing its mechanism of action, specificity, and application in key experimental protocols. Quantitative data on its binding affinities are presented for comparative analysis, and detailed methodologies for its use in electrophysiology and cell surface protein analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction: The Significance of this compound in GIRK Channel Research

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are a family of ion channels that are activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[1] This activation leads to an outward potassium current, hyperpolarizing the cell membrane and reducing cellular excitability.[1][2] GIRK channels are heterotetramers composed of different combinations of four subunits (GIRK1-4) and are key effectors in inhibitory signaling pathways.[3]

Tertiapin, a 21-amino acid peptide from honeybee venom, was identified as a potent blocker of inwardly rectifying potassium (Kir) channels.[4] However, its utility in research was limited by the oxidation of a methionine residue.[4] To overcome this, this compound was synthesized, with the methionine at position 13 replaced by glutamine.[4] This modification renders the peptide resistant to oxidation without altering its function, making it a more reliable and stable tool for research.[4][5] this compound acts as a pore blocker, with its α-helix physically occluding the external vestibule of the channel.[4][5] Its high affinity and specificity for certain Kir channels, particularly GIRK channels, have made it an indispensable tool for isolating and characterizing GIRK channel currents and elucidating their physiological roles.

Quantitative Data: Binding Affinities of this compound

The efficacy and specificity of this compound as a GIRK channel blocker are underscored by its binding affinities for various channel subtypes. The following table summarizes key quantitative data from the literature, providing a comparative overview for experimental design.

| Channel Subtype | Animal Species | Expression System | Method | Affinity (Kd/Ki/IC50) | Reference |

| GIRK1/GIRK4 (IKACh) | - | - | - | Kd = ~8 nM | [4][6] |

| GIRK1/GIRK4 | Mouse | HL-1 cells | Fluorescence Assay | IC50 = 1.4 nM | [7] |

| GIRK1/GIRK2 | Mouse | - | - | Kd = ~270 nM | [6] |

| GIRK1/GIRK2 | Mouse | Xenopus oocytes | Two-Electrode Voltage Clamp | - | [8][9] |

| ROMK1 (Kir1.1) | - | - | - | Kd = ~2 nM, Ki = 1.3 nM | [4][10][11] |

| BK (KCa1.1) | Human | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 = ~5.8 nM | [4][6][8] |

| Kir2.1 | - | - | - | Low affinity | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study GIRK channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the biophysical and pharmacological properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired GIRK channel subunits. Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential to a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit GIRK channel currents.

-

-

This compound Application:

-

Prepare stock solutions of this compound in the recording buffer.

-

Apply this compound to the bath at the desired concentration.

-

Record the inhibition of the GIRK channel current. The time to reach steady-state block can vary, with some studies indicating a minimal stimulation of less than a minute for GIRK channels.[4]

-

-

Data Analysis: Measure the current amplitude before and after this compound application to determine the percentage of block and calculate IC50 values.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of GIRK channel activity in a more native cellular environment or in transfected mammalian cell lines.

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293, AtT-20, or primary neurons) expressing the GIRK channels of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 0.1 GTP, and 3 ATP, with the pH adjusted to 7.3 with KOH.

-

Recording:

-

Place a coverslip with cells in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH).

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

GIRK Channel Activation and Block:

-

Activate GIRK channels by including a GPCR agonist (e.g., acetylcholine or somatostatin) in the external solution.[7]

-

Apply this compound to the perfusion solution to block the activated GIRK currents.

-

-

Data Analysis: Analyze the current-voltage relationship and the extent of block by this compound.

Cell Surface Biotinylation Assay

This assay is used to determine the amount of GIRK channel protein expressed on the cell surface.

Methodology:

-

Cell Culture: Grow cells expressing the GIRK channels of interest to confluency.

-

Biotinylation:

-

Wash cells twice with ice-cold PBS.

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

-

Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).

-

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Streptavidin Pulldown:

-

Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated surface proteins.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the GIRK channel subunits of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in GIRK channel research involving this compound.

Caption: GIRK Channel Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing GIRK Channels using this compound.

Conclusion

This compound stands out as a highly valuable pharmacological tool for the investigation of GIRK channels. Its stability, high affinity, and specificity make it an excellent choice for a wide range of experimental applications, from basic channel characterization to more complex physiological studies. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their efforts to unravel the complexities of GIRK channel function and their role in health and disease, ultimately paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 10. Mechanisms of inward-rectifier K+ channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A real-time screening assay for GIRK1/4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tertiapin-Q: A Technical Guide to its Interaction with Target Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). The substitution of methionine at position 13 with glutamine confers stability to the peptide without compromising its biological activity, making it a valuable tool for neuropharmacology and cardiovascular research.[1] This technical guide provides an in-depth overview of this compound's target ion channels, binding sites, and the experimental methodologies used to characterize these interactions.

Target Ion Channels and Binding Affinity

This compound is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1][2] Its high affinity and selectivity for certain channel subtypes make it a critical pharmacological probe for dissecting the physiological roles of these channels.

Quantitative Binding Data

The binding affinities of this compound for its primary molecular targets have been quantified using various experimental techniques, including electrophysiology and radioligand binding assays. The following tables summarize the key quantitative data.

| Target Ion Channel | Subunits | Alternative Names | Binding Affinity (Ki) | IC50 | Species | Experimental System | Reference |

| Kir1.1 | KCNJ1 | ROMK1 | 1.3 nM | [3] | |||

| Kir3.1/3.4 | KCNJ3/KCNJ5 | GIRK1/4, IKACh | 13.3 nM | ~8 nM | Rabbit | Cardiac Myocytes | [3][4] |

| Kir3.1/3.2 | KCNJ3/KCNJ6 | GIRK1/2 | ~270 nM (Kd) | Mouse | Xenopus Oocytes | [5] | |

| BK Channel | KCNMA1 | MaxiK, Slo1 | ~5.8 nM | Human | Xenopus Oocytes | [1][5] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity and potency, respectively. Kd (dissociation constant) is another measure of affinity.

Binding Sites and Mechanism of Action

Inwardly Rectifying Potassium (Kir) Channels

This compound physically occludes the pore of Kir channels.[1] Mutagenesis studies have revealed that the C-terminal α-helix of this compound inserts into the external vestibule of the channel, thereby blocking the conduction of potassium ions.[6][7] The interaction is stoichiometric, with one molecule of this compound binding to one channel tetramer.[6][8] Specific residues in the pore-forming region of the Kir channel are critical for this interaction.

Large-Conductance Calcium-Activated Potassium (BK) Channels

The blockade of BK channels by this compound is more complex, exhibiting voltage, concentration, and use-dependence.[2][9] This suggests a different binding mechanism compared to its interaction with Kir channels. The blockade is more pronounced with repeated channel activation, indicating that the binding site may become more accessible when the channel is in an open or activated state.[2]

Signaling Pathways

The ion channels targeted by this compound are integral components of crucial signaling pathways in various cell types, particularly in the nervous and cardiovascular systems.

GIRK Channel Signaling in Neurons

G-protein coupled inwardly rectifying potassium (GIRK) channels are key effectors in inhibitory neurotransmission.[2][6] They are activated by Gβγ subunits released from Gi/o-coupled receptors upon binding of neurotransmitters like GABA (via GABAB receptors), dopamine (via D2 receptors), and acetylcholine (via M2 receptors).[6] Activation of GIRK channels leads to an efflux of K+, hyperpolarizing the neuron and making it less likely to fire an action potential. This compound blocks this inhibitory effect.

BK Channel Role in Neuronal Action Potential

BK channels are activated by both membrane depolarization and intracellular calcium, positioning them to regulate neuronal excitability.[1] They contribute to the repolarization phase of the action potential and the subsequent fast afterhyperpolarization (AHP).[8][9] By blocking BK channels, this compound can prolong the action potential duration and reduce the AHP, leading to increased neuronal excitability.[2]

Experimental Protocols

The characterization of this compound's interaction with ion channels relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject cRNA encoding the ion channel subunits of interest into the oocyte cytoplasm using a nanoliter injector.

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit ion channel currents.

-

Record currents in the absence and presence of various concentrations of this compound to determine its inhibitory effect.

Patch-Clamp Electrophysiology

Patch-clamp allows for the recording of ion channel activity from a small patch of membrane or the whole cell.

1. Cell Preparation:

-

Culture mammalian cells (e.g., HEK293, CHO) or use primary cells (e.g., neurons, cardiomyocytes).

-

Transfect cells with plasmids encoding the ion channel of interest, if not endogenously expressed.

2. Recording:

-

Position a fire-polished glass micropipette filled with an appropriate internal solution onto the surface of a cell.

-

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

To achieve the whole-cell configuration, apply a brief pulse of suction to rupture the membrane patch.

-

Clamp the cell at a desired voltage and apply voltage protocols to elicit currents.

-

Perfuse the cell with an external solution containing this compound to measure its effect on channel activity.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the binding of this compound to the ion channel.

1. Mutagenesis:

-

Start with a plasmid containing the wild-type cDNA of the ion channel subunit.

-

Design primers containing the desired mutation.

-

Use PCR to amplify the entire plasmid, incorporating the mutagenic primers.

-

Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli for amplification.

2. Functional Analysis:

-

Isolate the mutated plasmid DNA and verify the mutation by sequencing.

-

Express the mutated channel in an appropriate system (e.g., Xenopus oocytes or mammalian cells).

-

Use electrophysiology (TEVC or patch-clamp) to assess the effect of the mutation on the binding affinity of this compound. A significant change in affinity suggests the mutated residue is involved in binding.

Conclusion

This compound is a highly valuable pharmacological tool for the study of Kir and BK potassium channels. Its stability and well-characterized interactions with these channels allow researchers to probe their physiological and pathophysiological roles with high precision. The experimental methodologies outlined in this guide provide a framework for further investigation into the molecular pharmacology of this compound and the development of novel therapeutics targeting these important ion channels.

References

- 1. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 4. Tertiapin potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. BK channel - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Tertiapin-Q: A Technical Guide to its Enhanced Stability and Oxidation Resistance for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertiapin-Q (TPN-Q) is a synthetic analogue of the bee venom peptide tertiapin, engineered for enhanced stability and resistance to oxidation. By substituting the oxidation-prone methionine at position 13 with glutamine, this compound overcomes a significant liability of the native peptide, making it a more robust and reliable tool for therapeutic development. This technical guide provides an in-depth analysis of the stability and oxidation resistance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways of its primary targets: inwardly rectifying potassium (Kir) channels, including G protein-coupled inwardly rectifying potassium (GIRK) and renal outer medullary potassium (ROMK) channels, as well as big potassium (BK) channels. This document is intended to serve as a comprehensive resource for researchers and drug developers exploring the therapeutic potential of this compound.

Introduction to this compound

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera. It is a potent blocker of specific potassium channels, which play crucial roles in various physiological processes. However, the presence of a methionine residue at position 13 (Met13) makes the native peptide susceptible to oxidation, which can significantly reduce its biological activity and therapeutic potential.[1][2]

To address this limitation, this compound was developed. In this synthetic derivative, the Met13 residue is replaced by glutamine (Gln or Q). This single amino acid substitution renders the peptide resistant to oxidation without compromising its high affinity and selectivity for its target channels.[1][3] this compound retains the ability to potently block both Kir and BK channels, making it an attractive candidate for investigating the physiological roles of these channels and for the development of novel therapeutics targeting a range of conditions, including cardiac arrhythmias and neurological disorders.[4][5][6]

Stability and Oxidation Resistance of this compound

The primary advantage of this compound over its native counterpart is its enhanced stability, specifically its resistance to oxidation.

Oxidation Resistance

The methionine residue in native tertiapin is readily oxidized, particularly by air, which can significantly diminish its channel-blocking activity.[2][7] The sulfur-containing side chain of methionine is susceptible to oxidation to methionine sulfoxide, altering the peptide's conformation and its interaction with the target channel. The substitution of methionine with glutamine in this compound eliminates this primary site of oxidation, resulting in a non-oxidizable and more stable molecule.[3] This enhanced stability is a critical attribute for a therapeutic peptide, ensuring consistent potency and a longer shelf-life.

While direct comparative quantitative studies on the oxidation rates of tertiapin versus this compound are not extensively detailed in the available literature, the qualitative improvement is a well-established principle in peptide chemistry and is the foundational rationale for the development of this compound.[1][3]

Chemical and Serum Stability

Product datasheets for commercially available this compound recommend storage at -20°C or -80°C to ensure long-term stability.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its binding affinities for its target channels.

| Target Channel | Parameter | Value | Reference |

| ROMK1 (Kir1.1) | Ki | 1.3 nM | [4][6] |

| GIRK1/4 (Kir3.1/3.4) | Ki | 13.3 nM | [4][6] |

| GIRK1/2 (Kir3.1/3.2) | Kd | ~270 nM | [7] |

| BK (KCa1.1) | IC50 | ~5 nM | [7] |

Ki: Inhibition constant; Kd: Dissociation constant; IC50: Half maximal inhibitory concentration.

| Property | Parameter | Value | Reference |

| Molecular Weight | 2452.00 Da | ||

| Purity (typical) | ≥95% (HPLC) | [4][6] | |

| Solubility | In water | Soluble to 2 mg/ml | [4][6] |

Note: Quantitative data on half-life and degradation rates for this compound are not extensively available in the reviewed literature.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the assessment of this compound's stability and activity.

Serum Stability Assay using HPLC

This protocol is adapted from a method used for a related peptide and is suitable for assessing the stability of this compound in a biological matrix.

Objective: To determine the in vitro stability of this compound in the presence of serum.

Materials:

-

This compound

-

Human or mouse serum

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS) at a known concentration.

-

Incubate a defined amount of the this compound stock solution with a specific volume of serum (e.g., a 1:1 ratio) at 37°C.

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

To stop the enzymatic degradation, precipitate the serum proteins by adding a quenching agent like 15% trichloroacetic acid (TCA) and vortexing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the peptide and its potential degradation products.

-

Analyze the supernatant by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of remaining this compound over time to determine its stability and half-life in serum.

Assessment of Oxidation Resistance by Mass Spectrometry

This protocol outlines a general approach for comparing the oxidation susceptibility of a peptide like native tertiapin with its oxidation-resistant analogue, this compound.

Objective: To qualitatively and quantitatively assess the oxidation of tertiapin and the resistance of this compound to oxidation.

Materials:

-

Native tertiapin and this compound

-

Hydrogen peroxide (H₂O₂) or other oxidizing agents

-

L-methionine (to quench the oxidation reaction)

-

Denaturing, reducing, and alkylating agents (e.g., DTT, iodoacetamide)

-

Trypsin or other suitable protease

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate both native tertiapin and this compound under forced oxidation conditions (e.g., with a low concentration of H₂O₂ at 37°C for a defined period). A control group with no oxidizing agent should be included.

-

Quench the oxidation reaction by adding an excess of L-methionine.

-

Denature, reduce, and alkylate the peptide samples.

-

Digest the peptides into smaller fragments using a protease like trypsin.

-

Analyze the resulting peptide fragments by LC-MS/MS.

-

In the mass spectrometer, look for mass shifts indicative of oxidation. The oxidation of a methionine residue results in a mass increase of 16 Da.

-

Compare the mass spectra of the oxidized native tertiapin with this compound. The presence of a +16 Da peak in the fragment containing Met13 of native tertiapin and its absence in the corresponding fragment of this compound would confirm the latter's resistance to oxidation at this site.

-

Relative quantification of the oxidized versus non-oxidized peptide can be achieved by comparing the peak areas of the corresponding ions in the mass chromatogram.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by blocking specific potassium channels. Understanding the signaling pathways in which these channels are involved is crucial for elucidating its mechanism of action.

GIRK Channel Signaling Pathway

G protein-coupled inwardly rectifying potassium (GIRK) channels are activated by the Gβγ subunits of Gi/o proteins following the activation of G protein-coupled receptors (GPCRs). This leads to membrane hyperpolarization and a decrease in cellular excitability.

ROMK Channel Function

Renal outer medullary potassium (ROMK) channels are crucial for potassium homeostasis in the kidneys. Their activity is regulated by intracellular factors such as ATP.

BK Channel Activation Pathway

Big potassium (BK) channels are activated by both membrane depolarization and increases in intracellular calcium concentration, playing a key role in regulating neuronal excitability and smooth muscle tone.

Experimental Workflow for Stability and Activity Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of a peptide therapeutic like this compound.

Conclusion

This compound represents a significant advancement over its native counterpart, offering enhanced stability and resistance to oxidation, which are critical attributes for a viable therapeutic candidate. Its high affinity and selectivity for key potassium channels, including GIRK, ROMK, and BK channels, position it as a valuable tool for both basic research and clinical development. This technical guide has provided a comprehensive overview of the stability and oxidation resistance of this compound, along with relevant quantitative data, experimental protocols, and visualizations of its target signaling pathways. As research into the therapeutic applications of potassium channel modulators continues, the robust and reliable nature of this compound will undoubtedly facilitate further discoveries and the development of novel treatments for a variety of diseases.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 3. Item - this compound blocks recombinant and native large conductance K+ channels in a use-dependent manner - RMIT University - Figshare [research-repository.rmit.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Titration of this compound inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of G protein-gated K+ channels by this compound rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Blocking Kir Channels with Tertiapin-Q: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in regulating cellular excitability and potassium homeostasis across a multitude of physiological systems. Their unique property of conducting potassium ions more readily into the cell than out of it contributes to setting the resting membrane potential and shaping the action potential waveform in excitable cells such as neurons and cardiomyocytes. The discovery and characterization of selective blockers for these channels are paramount for dissecting their physiological roles and for the development of novel therapeutics. Tertiapin-Q, a synthetic and more stable analog of the bee venom toxin tertiapin, has emerged as a potent and valuable tool for studying Kir channels. This technical guide provides a comprehensive overview of the physiological effects of blocking Kir channels with this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a 21-amino acid peptide that acts as a high-affinity pore blocker of specific Kir channel subtypes.[1][2] It is a derivative of tertiapin where the methionine at position 13 has been replaced with glutamine to prevent oxidation, thereby increasing its stability for experimental use.[1] The blocking mechanism involves the physical occlusion of the channel pore, preventing the flux of potassium ions.[2]

Quantitative Data: this compound Affinity for Kir and Off-Target Channels

This compound exhibits high affinity for several Kir channel subtypes, as well as a notable off-target effect on large-conductance calcium-activated potassium (BK) channels. The binding affinities are summarized in the table below.

| Channel Subtype | Alternative Name | Affinity (Ki/Kd/IC50) | Reference(s) |

| Kir1.1 | ROMK1 | Kᵢ: 1.3 nM, K𝘥: ~2 nM | [3], |

| Kir3.1/3.4 | GIRK1/4, IKACh | Kᵢ: 13.3 nM, K𝘥: ~8 nM | [3], |

| Kir3.1/3.2 | GIRK1/2 | K𝘥: ~270 nM | |

| Kir2.1 | IRK1 | Low affinity | [3] |

| BK Channel | KCa1.1, MaxiK | IC₅₀: ~5.8 nM | [1] |

Physiological Effects of Kir Channel Blockade by this compound

The blockade of Kir channels by this compound leads to a range of physiological effects, primarily observed in the cardiovascular and nervous systems, with emerging evidence of its role in other systems.

Cardiovascular System

In the heart, Kir channels, particularly Kir3.1/3.4 (GIRK1/4), are the components of the acetylcholine-activated potassium current (IKACh) which is crucial for the parasympathetic regulation of heart rate.

-

Heart Rate and Atrioventricular Conduction: Blockade of IKACh by this compound has been shown to increase heart rate and improve atrioventricular conduction, particularly in mouse models of bradycardia.[3] In guinea-pig atria, 300 nM this compound significantly reduced vagally-induced bradycardia, with the peak response being approximately 50% of that in control conditions.[4] In vivo studies in mice with sinus node dysfunction and atrioventricular block demonstrated that intraperitoneal injection of this compound (5 mg/kg) significantly improved heart rate and cardiac conduction.[5]

-

Action Potential Duration: By blocking the outward potassium current during the late phase of the action potential, this compound can prolong the action potential duration in cardiomyocytes.[6] This effect is more pronounced in atrial than in ventricular myocytes, where Kir2.1, a channel less sensitive to this compound, is the predominant inward rectifier.[3]

Nervous System

In the central and peripheral nervous systems, Kir3 (GIRK) channels are key effectors of many G-protein coupled receptors (GPCRs) for neurotransmitters like GABA, dopamine, serotonin, and opioids. Their activation typically leads to neuronal hyperpolarization and inhibition of neuronal activity.[7][8]

-

Neuronal Excitability: Blockade of GIRK channels by this compound can increase neuronal excitability by preventing the hyperpolarizing effect of inhibitory neurotransmitters.[7] This can lead to a prolongation of the action potential duration and a decrease in the afterhyperpolarization.[9]

-

Synaptic Plasticity: Studies in the hippocampus have shown that pharmacological modulation of GIRK channel activity with this compound can impact synaptic plasticity processes, such as long-term potentiation (LTP), which are crucial for learning and memory.[10]

-

Behavioral Effects: Intracerebroventricular injection of a this compound analog in mice has been shown to have an antidepressive effect in tail-suspension and forced swim tests.[11]

Renal System

Kir1.1 (ROMK) channels are highly expressed in the thick ascending limb and the cortical collecting duct of the nephron, where they play a critical role in potassium secretion and salt reabsorption.[12][13]

-

Potassium Homeostasis: Blockade of ROMK channels is expected to decrease renal potassium secretion, which could lead to hyperkalemia.[14] The physiological consequences of systemic this compound administration on renal function are an area of active investigation. Low extracellular potassium has been shown to inhibit ROMK activity, a process that can be mimicked by oxidative stress.[15]

Off-Target Effects

The most well-documented off-target effect of this compound is the blockade of large-conductance calcium-activated potassium (BK) channels.[1][9] This blockade is voltage-, concentration-, and use-dependent.[1] The inhibition of BK channels can also contribute to an increase in action potential duration and neuronal excitability.[1] It is crucial for researchers to consider this off-target activity when interpreting experimental results, especially in tissues where BK channels are prominently expressed.

Experimental Protocols

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

-

Method: Injection of cRNA encoding specific Kir channel subunits into Xenopus laevis oocytes allows for the functional expression and characterization of these channels in a controlled environment.

-

Workflow:

Workflow for Kir channel expression and recording in Xenopus oocytes. -

Solutions:

-

ND96 (low K+) solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with NaOH).

-

High K+ solution (in mM): 2 NaCl, 96 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with KOH).

-

-

Voltage-Clamp Protocol: A common protocol involves holding the oocyte at a potential of -80 mV and applying voltage steps or ramps to elicit inward and outward currents. For example, a ramp from -120 mV to +50 mV can be used to determine the current-voltage relationship.

Patch-Clamp Electrophysiology in Native Cardiomyocytes

-

Method: The patch-clamp technique allows for the recording of ionic currents from single cells or even single channels.

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., atria or ventricles of rabbit, guinea pig, or mouse).

-

Solutions:

-

Extracellular (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

-

-

Recording Configuration: Whole-cell configuration is commonly used to record macroscopic currents.

-

Voltage-Clamp Protocol: To study IKACh, cells can be held at a negative potential (e.g., -40 mV) and currents can be activated by an agonist (e.g., acetylcholine or carbachol) before and after the application of this compound.

In Vivo Studies in Animal Models

-

Animal Models: Mouse models of bradycardia and sinus node dysfunction have been utilized to study the therapeutic potential of this compound.[5]

-

Administration: this compound is typically administered via intraperitoneal (i.p.) injection.

-

Dosage: Effective doses in mice have been reported to be in the range of 5-10 mg/kg.[5]

-

Monitoring: Physiological effects are often monitored using telemetric ECG recordings to measure heart rate and atrioventricular conduction intervals.

Signaling Pathways

G-Protein Mediated Activation of Kir3 (GIRK) Channels

Kir3 channels are canonical effectors of Gi/o-coupled GPCRs. The activation pathway is a classic example of a membrane-delimited signaling cascade.

Upon agonist binding to a Gi/o-coupled receptor, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα-GTP and Gβγ subunits. The free Gβγ dimer then directly binds to the Kir3 channel, causing it to open and allow potassium efflux, which hyperpolarizes the cell membrane. This compound blocks the open channel, preventing this hyperpolarization.

Downstream Consequences of Kir Channel Blockade

The physiological outcome of Kir channel blockade by this compound is highly dependent on the specific channel subtype and the cellular context.

In cardiomyocytes, blocking Kir3 channels counteracts the negative chronotropic effects of parasympathetic stimulation. In neurons, the same action reduces inhibitory postsynaptic potentials, leading to increased excitability. In the kidney, blocking Kir1.1 channels impairs the ability of the nephron to secrete potassium.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of Kir channels. Its high affinity for specific Kir subtypes, coupled with its stability, makes it an invaluable probe in both in vitro and in vivo studies. However, researchers must remain cognizant of its off-target effects on BK channels to ensure accurate interpretation of their findings. The continued use of this compound in conjunction with advanced electrophysiological and molecular techniques will undoubtedly further our understanding of Kir channel biology and pave the way for the development of novel therapeutic strategies targeting these important ion channels.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound removes a large and rapidly acting component of vagal slowing of the guinea-pig cardiac pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of G protein-gated K+ channels by this compound rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac Strong Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. ROMK - Wikipedia [en.wikipedia.org]

- 15. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tertiapin-Q in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honeybee (Apis mellifera).[1][2][3] It is a potent and selective blocker of a subset of inwardly rectifying potassium (Kir) channels, making it an invaluable tool in the study of their physiological and pathophysiological roles. This compound is particularly effective against G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel.[1][4][5][6][7][8] This document provides detailed application notes and protocols for the effective use of this compound in patch-clamp electrophysiology experiments.

This compound's primary mechanism of action is the physical occlusion of the ion conduction pore of sensitive potassium channels by binding to their external vestibule.[2][7][9] The replacement of the methionine residue at position 13 with glutamine confers resistance to oxidation, providing greater stability in experimental solutions compared to the native peptide.[1][2][5]

Target Channels and Biological Significance

This compound exhibits high affinity for several key potassium channels, which are involved in a variety of physiological processes:

-

GIRK (Kir3.x) Channels: These channels are activated by G-protein-coupled receptors (GPCRs) and play a crucial role in regulating cellular excitability, particularly in the heart and brain. For instance, in the heart, acetylcholine released from the vagus nerve activates muscarinic M2 receptors, leading to the opening of GIRK1/GIRK4 channels (also known as IKACh) and a subsequent hyperpolarization that slows heart rate.[1][10] this compound is a potent blocker of these channels and can be used to investigate their role in cardiac function and arrhythmias.[10][11][12] In the brain, GIRK channels are involved in neuronal signaling and are potential targets for drugs treating conditions like depression.[4][5]

-

ROMK (Kir1.1) Channels: Predominantly expressed in the kidney, ROMK channels are fundamental for potassium secretion and salt reabsorption.[4][5] Their dysfunction is associated with inherited salt-losing nephropathies. This compound's ability to block ROMK makes it a useful probe for studying renal physiology.

-